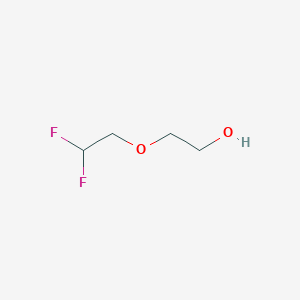

2-(2,2-Difluoroethoxy)ethanol

Descripción

Significance and Context in Contemporary Chemical Research

The importance of 2-(2,2-Difluoroethoxy)ethanol in modern chemical research lies primarily in its role as a versatile building block. The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The difluoroethoxy motif (–OCH2CF2H) present in this compound is particularly significant. This group can enhance the metabolic stability, binding affinity, and lipophilicity of a molecule, which are crucial parameters in the development of pharmaceuticals and agrochemicals.

As a bifunctional molecule, possessing both a hydroxyl group and a difluoroether moiety, it can participate in a variety of chemical transformations. The hydroxyl group allows for esterification, etherification, and oxidation reactions, while the difluoroethoxy group imparts the desirable properties of fluorine. This dual functionality makes it a key intermediate in the synthesis of more complex fluorinated compounds.

Overview of Key Research Trajectories and Academic Focus

Current research involving this compound is directed along several key trajectories. A significant area of focus is its use in the synthesis of biologically active molecules. For instance, it has been utilized as a research chemical in the preparation of benzylbenzene glycoside derivatives, which are being investigated as potential antidiabetic agents. chemicalbook.com

Another major research avenue is its application in materials science. The introduction of the difluoroethoxy group can improve the performance of polymers and other materials. google.com For example, fluorinated ethers derived from related fluoroalcohols are being explored as electrolyte solutions in non-aqueous electrolyte secondary batteries, aiming to achieve higher voltage and energy densities. Research in this area investigates how the unique properties of the difluoroethoxy group, such as high oxidative stability and low viscosity, can contribute to the development of next-generation energy storage systems.

Furthermore, academic focus is placed on developing efficient and scalable synthetic routes to this compound and its derivatives. This includes optimizing reaction conditions for etherification and other transformations to ensure high yields and purity, which are critical for its application in both research and industrial settings.

Structural Motif Significance within Organofluorine Chemistry

The this compound molecule contains the C4H8F2O2 molecular formula. nih.govuni.lu The key structural motif is the difluoroethoxy group attached to an ethanol (B145695) backbone. The presence of two fluorine atoms on the terminal carbon significantly influences the molecule's electronic properties and conformational preferences.

In the broader context of organofluorine chemistry, the difluoroethoxy group is a valuable "fluoroalkyl" substituent. The introduction of fluorine atoms or fluoroalkyl groups into target molecules is a well-established strategy for modulating their properties. The difluoroethoxy group, in particular, serves to increase the stability of adjacent chemical bonds and can influence the acidity of nearby protons.

The structural arrangement of this compound, with its ether linkage and terminal hydroxyl group, provides a versatile platform for synthetic chemists. It allows for the strategic introduction of the difluoroethoxy moiety into a wide range of molecular architectures, thereby enabling the fine-tuning of properties for specific applications in medicine, agriculture, and materials science. google.com

Detailed Research Findings

Recent studies have highlighted the utility of this compound as a precursor in multi-step syntheses. For example, it is a common starting material for creating longer chain fluorinated ethers through reactions like stepwise etherification. It also serves as a key reactant in the synthesis of specialized chemicals used in coatings and adhesives, where the difluoroethoxy group can enhance adhesion and durability.

In the realm of medicinal chemistry, the difluoroethoxy motif is incorporated to improve the pharmacological profile of drug candidates. While this article does not delve into specific dosages, it is important to note the role of this chemical in creating derivatives with potential therapeutic applications. chemicalbook.com

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C4H8F2O2 |

| Molecular Weight | 126.1 g/mol |

| IUPAC Name | This compound |

| CAS Number | 853005-07-9 |

Table 1: Physicochemical Properties of this compound. chemicalbook.comnih.gov

Research into the synthesis of related compounds, such as 1,2-bis(2,2-difluoroethoxy)ethane, often utilizes this compound as a starting material. The synthesis of such molecules is crucial for their application as non-aqueous electrolyte solvents in advanced battery technologies.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(2,2-difluoroethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O2/c5-4(6)3-8-2-1-7/h4,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKNGWDSWAOQHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696612 | |

| Record name | 2-(2,2-Difluoroethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853005-07-9 | |

| Record name | 2-(2,2-Difluoroethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,2-Difluoroethoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Established Reaction Pathways for 2-(2,2-Difluoroethoxy)ethanol Synthesis

The formation of this compound is primarily accomplished through etherification reactions, where the difluoroethoxy group is coupled with an ethanol (B145695) backbone. These methods are designed to be efficient and scalable for industrial application.

A prominent pathway for synthesizing this compound involves the reaction of an activated 2,2-difluoroethanol (B47519) with a suitable ethylene (B1197577) glycol derivative. One common strategy is the reaction between 2,2-difluoroethanol and ethylene carbonate. googleapis.com This method introduces the hydroxyethyl (B10761427) group onto the difluoroethanol molecule.

Reaction Scheme 1: Synthesis from 2,2-Difluoroethanol and Ethylene Carbonate

CHF₂CH₂OH + (CH₂O)₂CO → CHF₂CH₂OCH₂CH₂OH + CO₂

2,2-Difluoroethanol reacts with Ethylene Carbonate in the presence of a base to yield this compound and carbon dioxide.

Another established protocol involves the reaction of 2,2-difluoroethanol with 2-bromoethanol, following a Williamson-like ether synthesis pathway. chemicalbook.com In this process, the difluoroethanol is first deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace the bromide from 2-bromoethanol, forming the desired ether bond.

Reaction Scheme 2: Synthesis from 2,2-Difluoroethanol and 2-Bromoethanol

CHF₂CH₂OH + Base → CHF₂CH₂O⁻ + Base-H⁺

CHF₂CH₂O⁻ + BrCH₂CH₂OH → CHF₂CH₂OCH₂CH₂OH + Br⁻

This two-step process involves the formation of a difluoroethoxide intermediate which then reacts with 2-bromoethanol.

2,2-Difluoroethanol (CHF₂CH₂OH) is the foundational precursor in the most prevalent synthetic routes for this compound. googleapis.comkangmei.com Its importance lies in the presence of the difluoromethyl group, which imparts unique chemical properties to the final product. kangmei.com The synthesis of 2,2-difluoroethanol itself can be achieved through various methods, such as the base-catalyzed transesterification of 2,2-difluoroethyl acetate (B1210297) with methanol (B129727) or the catalytic hydrogenation of difluoroacetate (B1230586) esters. google.comchemicalbook.com

The reaction of 2,2-difluoroethanol with ethylene carbonate is a particularly advantageous route as it avoids the use of halogenated compounds, which can lead to halide ion impurities in the final product. googleapis.com This is a critical consideration in applications where high purity is required, such as in electrolyte solutions for non-aqueous secondary batteries. googleapis.com

Critical Reaction Parameters and Conditions for High-Yield Synthesis

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing reaction time and by-product formation.

The choice of base is a critical factor in the etherification process. A variety of basic compounds can be employed to facilitate the reaction, particularly in the pathway involving ethylene carbonate. googleapis.com These include:

Alkali Metal Hydrides : Lithium hydride, sodium hydride, potassium hydride. googleapis.com

Alkali Metal Hydroxides : Sodium hydroxide (B78521) (NaOH), potassium hydroxide. googleapis.comchemicalbook.com

Alkali Metal Carbonates : Sodium carbonate, potassium carbonate. googleapis.com

Organic Bases : Triethylamine (B128534), pyridine. googleapis.com

In a documented high-yield synthesis, sodium hydroxide was used effectively as the base. chemicalbook.com The selection of the base can influence reaction rates and the formation of by-products. For instance, when using basic compounds that create water as a byproduct, there is a potential for reduced yield. googleapis.com

The reaction medium plays a significant role in the synthesis. The solvent must be capable of dissolving the reactants and facilitating the interaction between the nucleophile and the electrophile. Ethers are commonly used solvents due to their stability under basic conditions. googleapis.com

Examples of solvents used in the synthesis include:

Tetraethylene glycol dimethyl ether chemicalbook.com

Diethyl ether googleapis.com

Tetrahydrofuran (THF) googleapis.com

Methyl tertiary butyl ether googleapis.com

In one optimized process, tetraethylene glycol dimethyl ether was used as the solvent, contributing to a near-quantitative yield. chemicalbook.com It is also possible to use certain organic bases, such as triethylamine, as a substitute for a traditional solvent. googleapis.com

Temperature is a key parameter for controlling the reaction rate and selectivity. The optimal temperature range depends on the specific reactants, base, and solvent system employed.

When reacting 2,2-difluoroethanol with ethylene carbonate, the reaction temperature is preferably maintained between 80°C and the boiling point of the solvent. googleapis.com

In a specific high-yield procedure using sodium hydroxide in tetraethylene glycol dimethyl ether, the temperature was raised to 140°C and held for 6 hours to drive the reaction to completion, resulting in a 99.2% yield. chemicalbook.com

Careful control of the temperature is essential to prevent side reactions and decomposition of reactants or products, ensuring both high yield and high purity of the final this compound. googleapis.comchemicalbook.com

Data Tables

Table 1: Summary of a High-Yield Synthetic Protocol

| Parameter | Value | Reference |

|---|---|---|

| Reactant 1 | 2,2-Difluoroethanol | chemicalbook.com |

| Reactant 2 | Ethylene Glycol derivative | chemicalbook.com |

| Base | Sodium Hydroxide (NaOH) | chemicalbook.com |

| Solvent | Tetraethylene glycol dimethyl ether | chemicalbook.com |

| Temperature | 140°C | chemicalbook.com |

| Reaction Time | 6 hours | chemicalbook.com |

| Yield | 99.2% | chemicalbook.com |

| Purity | 99.6% | chemicalbook.com |

Table 2: Compound Names Mentioned in Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | CHF₂CH₂OCH₂CH₂OH |

| 2,2-Difluoroethanol | CHF₂CH₂OH |

| 2-Bromoethanol | BrCH₂CH₂OH |

| Ethylene Carbonate | (CH₂O)₂CO |

| Sodium Hydroxide | NaOH |

| Tetraethylene glycol dimethyl ether | C₁₀H₂₂O₅ |

| Lithium hydride | LiH |

| Sodium hydride | NaH |

| Potassium hydride | KH |

| Potassium hydroxide | KOH |

| Sodium carbonate | Na₂CO₃ |

| Potassium carbonate | K₂CO₃ |

| Triethylamine | (C₂H₅)₃N |

| Pyridine | C₅H₅N |

| Diethyl ether | (C₂H₅)₂O |

| Tetrahydrofuran | C₄H₈O |

| Methyl tertiary butyl ether | C₅H₁₂O |

| 2,2-difluoroethyl acetate | C₄H₆F₂O₂ |

Advanced Purification Techniques and Strategies for Compound Isolation

Achieving high purity of this compound is critical for its subsequent applications. While standard distillation is a primary purification step, advanced techniques are often employed to remove recalcitrant impurities.

Chromatographic Isolation Methodologies (e.g., Silica (B1680970) Gel Column Chromatography)

For laboratory-scale purification and the isolation of high-purity samples, silica gel column chromatography can be a viable, albeit not extensively documented, method for this compound. While specific literature detailing the silica gel chromatography of this exact compound is sparse, general principles of chromatography for polar, fluorinated compounds can be applied. In a typical setup, a solvent system of dichloromethane (B109758) is used as the eluent to separate the target compound from less polar or more polar impurities. The effectiveness of this technique is contingent on the selection of an appropriate eluent system, where the polarity is optimized to achieve differential migration of the compound and its impurities through the stationary silica gel phase. For instance, in the synthesis of complex molecules where this compound might be an intermediate, column chromatography is a standard purification step. chemicalbook.com The size of the column and the solvent gradient can be adjusted to optimize the separation, with smaller columns sometimes leading to better yields for smaller quantities. chemicalbook.com

Industrial-Scale Production Considerations and Purity Control

On an industrial scale, the primary method for the purification of this compound is fractional distillation under reduced pressure. One documented synthesis describes the collection of fractions at 80-85°C under water pump vacuum to yield the product with a purity of 99.6%. Another method specifies distillation under high vacuum, with the distillation head temperature maintained at 109-113°C, to obtain the purified compound. google.com

Key considerations for industrial-scale purity control include:

Raw Material Purity: The purity of the starting materials, such as 2,2-difluoroethanol and ethylene carbonate, directly impacts the impurity profile of the final product.

Reaction By-products: Careful control of reaction conditions is necessary to minimize the formation of by-products. For example, in the synthesis using ethylene carbonate, using an excessive amount of this reagent can complicate the purification process.

Process Monitoring: In-process monitoring, potentially using techniques like gas chromatography (GC), is crucial to track the reaction's progress and the formation of impurities, allowing for timely adjustments.

Distillation Efficiency: The design of the distillation column, including the number of theoretical plates and the reflux ratio, is optimized to ensure efficient separation of the product from both lower and higher boiling point impurities.

Innovations in Synthetic Efficiency and Overall Yield Enhancement

One notable advancement involves the use of phase transfer catalysis. A patented method details the reaction of 2,2-difluoroethanol with ethylene carbonate in the presence of triethylamine and a phase transfer catalyst, tetrabutylammonium (B224687) bromide. google.com This approach facilitates the reaction between the reactants, which may exist in different phases, leading to improved reaction rates and potentially higher yields. The reaction is conducted at 100°C for 18 hours, followed by distillation. google.com

Another highly efficient synthetic route reports a yield of 99.2%. chemicalbook.com This process involves the reaction of two proprietary starting materials, designated as compound D1 and compound F, in tetraethylene glycol dimethyl ether with sodium hydroxide as a base. The reaction is carried out at 140°C for 6 hours. The high yield and purity achieved in this process highlight the importance of selecting the appropriate solvent and base, as well as optimizing the reaction temperature and time.

The table below summarizes key parameters from two distinct synthetic methodologies for this compound, illustrating different approaches to achieving high yield and purity.

| Parameter | Method A | Method B |

| Reactants | 2,2-difluoroethanol, Ethylene Carbonate | Compound D1, Compound F |

| Catalyst/Base | Triethylamine, Tetrabutylammonium Bromide | Sodium Hydroxide |

| Solvent | Not specified in detail | Tetraethylene Glycol Dimethyl Ether |

| Temperature | 100°C | 140°C |

| Reaction Time | 18 hours | 6 hours |

| Purification | High Vacuum Distillation | Reduced Pressure Distillation |

| Reported Yield | 59% | 99.2% |

| Reported Purity | Not specified | 99.6% |

These examples underscore the ongoing research and development aimed at making the synthesis of this compound more efficient, cost-effective, and scalable for industrial demands.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For fluorinated compounds like 2-(2,2-Difluoroethoxy)ethanol, multinuclear NMR experiments, particularly ¹H and ¹⁹F NMR, are indispensable.

Proton (¹H) NMR Analysis of Ethoxy Protons

The ¹H NMR spectrum of this compound provides distinct signals for each set of non-equivalent protons in the molecule. The ethoxy protons, specifically those on the carbon adjacent to the difluoromethylene group (CHF₂-CH ₂-O-), are significantly influenced by the strong electron-withdrawing effect of the fluorine atoms and their spin-spin coupling.

The proton on the difluoromethylene group (-CH F₂) typically appears far downfield as a triplet of triplets (tt). This complex splitting pattern arises from a large geminal coupling to the two fluorine atoms (²JHF) and a smaller vicinal coupling to the two protons on the adjacent methylene (B1212753) group (³JHH). The protons of the ethoxy CH₂ group (-CHF₂-CH ₂-O-) are expected to resonate as a triplet of doublets (td) due to coupling with the adjacent methylene protons (³JHH) and the geminal proton across the two bonds (³JHF). The remaining methylene groups of the ethanol (B145695) moiety (-O-CH ₂-CH ₂-OH) exhibit chemical shifts and multiplicities characteristic of an ethyl alcohol fragment, though shifted slightly due to the influence of the difluoroethoxy group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH F₂ | 5.8 – 6.2 | Triplet of Triplets (tt) | ²JHF ≈ 55-60 Hz; ³JHH ≈ 4-5 Hz |

| -CH ₂-O- (ethoxy) | ~ 4.0 | Triplet of Doublets (td) | ³JHH ≈ 4-5 Hz; ³JHF ≈ 1-2 Hz |

| -O-CH ₂- (ethanol) | ~ 3.8 | Triplet (t) | ³JHH ≈ 5-6 Hz |

| -CH ₂-OH | ~ 3.7 | Triplet (t) | ³JHH ≈ 5-6 Hz |

| -OH | Variable | Singlet (broad) | N/A |

Note: Predicted values are based on typical chemical shifts and coupling constants for similar structural motifs. Actual experimental values may vary based on solvent and concentration.

Fluorine (¹⁹F) NMR Characterization of Difluoromethylene Groups

¹⁹F NMR spectroscopy is highly sensitive and provides a wide range of chemical shifts, making it an excellent tool for characterizing fluorinated compounds. openpubglobal.com In this compound, the two fluorine atoms of the difluoromethylene group are chemically equivalent.

The ¹⁹F spectrum is expected to show a single resonance for these two fluorine atoms. This signal will be split into a doublet by the geminal proton (-CH F₂), resulting from a large two-bond H-F coupling (²JHF). The chemical shift for difluoromethylene groups of this type typically falls within a well-defined region of the ¹⁹F NMR spectrum.

Table 2: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF ₂H | -125 to -140 | Doublet (d) | ²JHF ≈ 55-60 Hz |

Note: Chemical shifts are referenced relative to a standard such as CFCl₃. The large coupling constant is characteristic of geminal H-F interactions.

Application of Two-Dimensional NMR Techniques for Complex Structure Elucidation

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning all signals and confirming the molecular connectivity, especially in complex molecules or where signal overlap occurs in 1D spectra. libretexts.orgslideshare.net For this compound, several 2D NMR experiments would be employed for complete structural verification.

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. It would show a cross-peak connecting the protons of the -O-CH₂- and -CH₂-OH groups, confirming the ethanol backbone. Another correlation would be observed between the -CHF₂ proton and the adjacent -CH₂- protons of the ethoxy group. jeol.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of all carbon signals based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. For this compound, HMBC is critical for confirming the connection across the ether linkage. A key correlation would be observed from the protons of the ethoxy -CH₂- group to the carbon of the ethanol -CH₂- group, and vice-versa, providing definitive evidence of the complete molecular framework. libretexts.org

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This specialized experiment can map correlations between proton and fluorine nuclei, confirming the J-coupling relationships observed in the 1D spectra, such as the strong geminal coupling in the -CHF₂ group. nih.gov

Together, these 2D NMR techniques provide a detailed and interlocking network of correlations that allows for the complete and confident elucidation of the structure of this compound. google.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is also used to assess sample purity and identify fragmentation patterns that aid in structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing volatile compounds like this compound, allowing for both its separation from any impurities and its structural identification.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Cleavage of the C-O ether bond, generating fragments corresponding to the ethoxy and difluoroethoxy moieties.

Loss of a hydroxyl radical (-•OH) or a water molecule (H₂O) from the molecular ion.

Alpha-cleavage adjacent to the oxygen atoms.

Analysis of these fragments allows for the reconstruction of the molecular structure and confirmation of the compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass.

For this compound, the molecular formula is C₄H₈F₂O₂. HRMS can distinguish this compound from any other isomers or unrelated compounds that might have the same nominal mass but a different elemental formula. The ability to obtain an accurate mass provides a high degree of confidence in the compound's identification and purity.

Table 3: Accurate Mass Determination of this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

| C₄H₈F₂O₂ | 126.04924 |

An experimental mass measurement via HRMS that matches this calculated value to within 0.003 Da (or <5 ppm) would serve as definitive confirmation of the elemental composition of this compound.

Vibrational Spectroscopy Analysis: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique utilized to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its constituent bonds. A detailed analysis of these bands provides valuable insights into the molecular framework of the substance.

The spectrum is characterized by the presence of a prominent broad absorption band in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. This broadening is a result of intermolecular hydrogen bonding between the alcohol moieties of adjacent molecules.

Stretching vibrations corresponding to the C-H bonds in the ethyl and ethoxy groups are observed in the 2950-2850 cm⁻¹ region. These are typically sharp to medium intensity peaks.

A significant feature in the spectrum is the strong absorption band in the 1150-1050 cm⁻¹ range, which is attributed to the C-O stretching vibrations of both the ether and the primary alcohol functionalities. The presence of the ether linkage is a key characteristic of this molecule, and its C-O-C stretching vibration contributes significantly to this region.

Furthermore, the presence of fluorine atoms in the molecule gives rise to characteristic C-F stretching vibrations. These are typically strong and are expected to appear in the fingerprint region of the spectrum, generally between 1100 and 1000 cm⁻¹. The exact position of these bands can be influenced by the presence of other functional groups in the vicinity.

The bending vibrations for the CH₂ groups are expected to appear around 1450 cm⁻¹. The O-H bending vibration may also be observed, typically in the 1420-1330 cm⁻¹ range, although it can sometimes be broad and less distinct.

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on the analysis of its functional groups and comparison with analogous compounds.

| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3400-3200 | O-H Stretch | Alcohol | Strong, Broad |

| 2950-2850 | C-H Stretch | Alkane | Medium to Strong |

| 1450 | C-H Bend | Alkane | Variable |

| 1150-1050 | C-O Stretch | Ether & Alcohol | Strong |

| 1100-1000 | C-F Stretch | Fluoroalkane | Strong |

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights

Molecular Mechanism of Action in Chemical Processes

The reactivity of 2-(2,2-Difluoroethoxy)ethanol is governed by the electronic properties of its functional groups and how they interact with other reagents at a molecular level.

The molecule possesses two primary reactive sites centered around the hydroxyl group. libretexts.org

Nucleophilic Oxygen: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it nucleophilic. msu.edu It can attack electrophilic centers, such as the proton of a strong acid or the carbonyl carbon of an acyl chloride.

Electrophilic Hydrogen: The O-H bond is polarized due to the high electronegativity of oxygen, rendering the hydrogen atom electrophilic (acidic). msu.edu This proton can be removed by a strong base to form a corresponding alkoxide ion, a potent nucleophile.

The ether oxygen and the C-F bonds are generally much less reactive. The ether linkage is stable under most conditions, and the strength of the C-F bond makes it resistant to cleavage.

The difluoroethoxy group exerts a powerful influence on the molecule's reactivity, primarily through its strong electron-withdrawing inductive effect (-I effect). The two highly electronegative fluorine atoms pull electron density away from the rest of the molecule.

Increased Acidity: The inductive effect is transmitted through the carbon chain and the ether linkage to the hydroxyl group. This withdrawal of electron density polarizes the O-H bond further and stabilizes the negative charge on the oxygen atom in the resulting alkoxide conjugate base. Consequently, this compound is expected to be a stronger acid than non-fluorinated analogs like 2-ethoxyethanol. openochem.org

Decreased Nucleophilicity: The same inductive effect that increases acidity also reduces the electron density on the hydroxyl oxygen. This makes the oxygen atom less nucleophilic compared to its non-fluorinated counterparts. This can decrease the rate of reactions where the alcohol acts as the nucleophile.

Steric Effects: The difluoroethoxy group may also introduce some steric hindrance, which can affect the rate of reactions at the alcohol center. nih.gov However, for a primary alcohol, the electronic effects are generally considered more dominant in influencing reactivity. This combination of electronic and steric factors can be harnessed to control selectivity in complex chemical syntheses.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in elucidating reaction mechanisms by providing detailed information about the geometries of reactants, products, and transition states, as well as their corresponding energies.

The first step in any computational study is to determine the lowest energy structure, or the ground-state geometry, of the molecule of interest. For 2-(2,2-Difluoroethoxy)ethanol, geometry optimization would be performed using a selected DFT functional and basis set. A common approach involves utilizing a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, for instance, 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly around the electronegative fluorine and oxygen atoms.

The optimization process iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is located. To confirm that the optimized structure corresponds to a true minimum, frequency calculations are subsequently performed. The absence of imaginary frequencies indicates that the geometry is a stable equilibrium structure.

A hypothetical table of selected optimized geometrical parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value (Angstroms/Degrees) |

| Bond Length | C1 | H | - | - | 1.09 |

| Bond Length | C1 | O1 | - | - | 1.43 |

| Bond Length | O1 | C2 | - | - | 1.42 |

| Bond Length | C2 | C3 | - | - | 1.52 |

| Bond Length | C3 | F1 | - | - | 1.35 |

| Bond Length | C3 | F2 | - | - | 1.35 |

| Bond Length | C1 | O2 | - | - | 1.43 |

| Bond Length | O2 | H | - | - | 0.96 |

| Bond Angle | H | C1 | O1 | - | 109.5 |

| Bond Angle | C1 | O1 | C2 | - | 112.0 |

| Bond Angle | O1 | C2 | C3 | - | 109.0 |

| Bond Angle | F1 | C3 | F2 | - | 108.0 |

| Dihedral Angle | H | C1 | O1 | C2 | 180.0 |

| Dihedral Angle | C1 | O1 | C2 | C3 | 180.0 |

Note: The atom numbering is illustrative: C1-O2H (ethanol part), O1-C2-C3F2H (difluoroethoxy part), with O1 being the ether oxygen.

Fukui functions are conceptual DFT descriptors used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, a condensed-to-atom approach is often used, where the reactivity of each atom is quantified.

For this compound, Fukui function analysis would help in predicting its chemical behavior. The primary reactive sites are expected to be the hydroxyl group, the ether oxygen, and the carbon atoms, particularly the one bearing the fluorine atoms.

Nucleophilic Attack (f+(r)) : This function indicates the propensity of a site to accept an electron. In this compound, the carbon atom of the difluoromethyl group (CHF2) is expected to have a high f+ value due to the strong electron-withdrawing effect of the two fluorine atoms, making it susceptible to nucleophilic attack. The hydrogen of the hydroxyl group would also be a likely site.

Electrophilic Attack (f-(r)) : This function highlights sites prone to donating electrons. The oxygen atoms of the hydroxyl and ether groups, with their lone pairs of electrons, are anticipated to be the primary sites for electrophilic attack.

Radical Attack (f0(r)) : This function is the average of f+(r) and f-(r) and indicates susceptibility to radical attack. The C-H bonds in the molecule would be potential sites for radical abstraction.

A hypothetical table summarizing the condensed Fukui indices for the key atoms in this compound is provided below.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |

| O (hydroxyl) | 0.15 | 0.35 | 0.25 |

| H (hydroxyl) | 0.25 | 0.05 | 0.15 |

| C (CH2OH) | 0.10 | 0.12 | 0.11 |

| O (ether) | 0.18 | 0.30 | 0.24 |

| C (OCH2) | 0.08 | 0.09 | 0.085 |

| C (CHF2) | 0.30 | 0.02 | 0.16 |

| F | 0.05 | 0.01 | 0.03 |

Note: Higher values (bolded for emphasis) indicate a greater propensity for the specified type of attack.

Transition state (TS) analysis is crucial for understanding the kinetics of a chemical reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the transition state and the reactants is the activation energy (Ea), which is a key determinant of the reaction rate.

For this compound, several chemical transformations could be investigated using TS analysis, such as:

Dehydration : The acid-catalyzed elimination of water to form a fluoroalkene. The transition state would involve the protonation of the hydroxyl group, followed by the departure of a water molecule and the formation of a double bond.

Ether Cleavage : The breaking of the C-O-C ether linkage, typically under acidic or basic conditions. The transition state would depend on the specific mechanism, but would involve the weakening of one of the C-O bonds.

The calculation of the transition state geometry is more complex than a simple geometry optimization and often requires specialized algorithms. Once located, the transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A hypothetical data table for the activation energies of potential reactions of this compound is shown below.

| Reaction | Reactants | Transition State | Products | Activation Energy (Ea) (kcal/mol) |

| Dehydration | This compound + H+ | [C4H8F2O2-H]+TS | 2,2-Difluoroethoxyethene + H2O + H+ | 35.5 |

| Ether Cleavage (acid-catalyzed) | This compound + H+ | [C4H8F2O2-H]+TS | Ethylene (B1197577) glycol + 1,1-Difluoroethane + H+ | 42.0 |

Validation of Computational Models with Experimental Kinetic Data

While DFT calculations provide valuable theoretical insights, it is crucial to validate the computational models against experimental data to ensure their accuracy and predictive power. rsc.org For kinetic studies, this involves comparing the computationally derived rate constants with those measured experimentally.

The rate constant (k) can be calculated from the activation energy using the Arrhenius equation or, more rigorously, through Transition State Theory (TST). TST provides a framework for calculating the rate constant from the Gibbs free energy of activation (ΔG‡).

A study on the oxidation kinetics of fluorinated and oxygenated volatile organic compounds, including fluorinated ethers and alcohols, demonstrated that a cost-effective computational protocol based on DFT and multiconformer transition state theory could predict reaction rate coefficients that, on average, agreed with recommended experimental values to within a factor of two. rsc.org This level of agreement validates the use of such computational methods for atmospheric degradation studies. rsc.org

The validation process for this compound would involve:

Performing DFT calculations to determine the activation energies for specific reactions, such as its reaction with hydroxyl radicals in the atmosphere.

Calculating the theoretical rate constants using TST.

Conducting laboratory experiments , for example, using techniques like flash photolysis or flow tube reactors, to measure the experimental rate constants for the same reactions under controlled conditions.

Comparing the theoretical and experimental results . A good agreement would lend confidence to the computational model, which could then be used to predict reaction rates under conditions that are difficult or expensive to replicate experimentally.

A hypothetical comparison of calculated and experimental rate constants for the reaction of this compound with the hydroxyl radical is presented in the table below.

| Temperature (K) | Calculated Rate Constant (kcalc) (cm3 molecule-1 s-1) | Experimental Rate Constant (kexp) (cm3 molecule-1 s-1) | Deviation (%) |

| 273 | 1.5 x 10-13 | 1.8 x 10-13 | -16.7 |

| 298 | 2.8 x 10-13 | 3.2 x 10-13 | -12.5 |

| 323 | 5.0 x 10-13 | 5.5 x 10-13 | -9.1 |

Such validation is essential for establishing the reliability of computational models and their utility in various applications, from materials science to environmental chemistry.

Applications in Advanced Materials and Chemical Synthesis

Role as a Building Block in Complex Organic Synthesis

As a bifunctional molecule, 2-(2,2-Difluoroethoxy)ethanol offers two reactive sites—a hydroxyl group and a difluoroethoxy moiety—that can be manipulated to construct more complex architectures. This dual functionality makes it a valuable precursor for introducing the difluoroethoxy group, a structural motif known to enhance the pharmacological profile of bioactive molecules.

Synthesis of Heterocyclic Compounds Incorporating Difluoroethoxy Units

Heterocyclic compounds are fundamental to drug discovery, forming the core structure of a vast number of pharmaceuticals. The introduction of a difluoroethoxy group into these rings can significantly alter their biological activity. This compound serves as a key starting material for creating these modified heterocycles. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or an aldehyde, which can then participate in cyclization reactions to form rings such as pyridines, pyrimidines, or pyrazines. The presence of the difluoroethoxy unit can enhance the metabolic stability of the resulting heterocyclic compound by blocking sites susceptible to oxidative metabolism.

| Heterocyclic Class | Potential Synthetic Application | Anticipated Advantage of Difluoroethoxy Unit |

|---|---|---|

| Difluoroethoxylated Pyridines | Building block for agrochemicals and pharmaceuticals. | Increased metabolic stability and altered receptor binding affinity. |

| Difluoroethoxylated Pyrimidines | Core structures in kinase inhibitors and antiviral agents. | Enhanced membrane permeability and improved pharmacokinetic profile. |

| Difluoroethoxylated Oxazoles/Thiazoles | Scaffolds for anti-inflammatory and anticancer drugs. | Modulation of lipophilicity and electronic properties. |

Derivatization to Amino Acid Structures

Unnatural amino acids, particularly those containing fluorine, are invaluable tools in peptide and protein engineering, offering a means to create more stable and potent therapeutic peptides. nih.govnih.gov The derivatization of this compound can lead to the synthesis of novel amino acids bearing the difluoroethoxy side chain. A plausible synthetic route involves converting the alcohol to an alkyl halide, which can then be used to alkylate a glycine enolate equivalent or a related precursor. The resulting amino acid would possess unique conformational properties due to the electronic nature of the C-F bonds, potentially influencing the secondary structure of peptides into which it is incorporated. nih.govnih.gov

| Amino Acid Structure Name | Potential Application | Key Feature |

|---|---|---|

| 4,4-Difluoro-3-oxa-pentylglycine | Design of metabolically stable peptide drugs. | Incorporates a flexible, fluorinated ether side chain. |

| β-(2,2-Difluoroethoxy)alanine | Probes for studying protein structure and function. | Introduces a unique electronic and steric profile. |

Development of Novel Therapeutic Agents and Pharmaceutical Intermediates

The physicochemical properties imparted by the difluoroethoxy group make this compound an attractive intermediate in the pharmaceutical industry. Its use spans from scaffold design to being a direct precursor for specific classes of therapeutic agents.

Scaffold Design for Biologically Active Molecules

In medicinal chemistry, a scaffold is the core structure of a molecule to which various functional groups are attached to create a library of potential drug candidates. The difluoroethoxy moiety provided by this compound can be a critical component of a molecular scaffold. nih.gov Its inclusion can fine-tune properties such as lipophilicity, which affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorinated ethers are known to enhance metabolic resistance and bioavailability. alfa-chemistry.comenamine.net By designing scaffolds that incorporate this group, medicinal chemists can develop molecules with improved drug-like properties, potentially leading to more effective and safer therapeutics. nih.gov

| Property | Influence of the Difluoroethoxy Group | Therapeutic Implication |

|---|---|---|

| Metabolic Stability | Blocks metabolism at the ethoxy position. | Increased drug half-life and reduced dosage frequency. |

| Lipophilicity | Increases lipophilicity, affecting cell membrane permeability. | Improved absorption and distribution to target tissues. |

| Binding Affinity | Can form favorable interactions (e.g., hydrogen bonds, dipole interactions) with protein targets. | Enhanced potency and selectivity of the drug. |

Precursor for Antidiabetic Agents

Research has specifically identified this compound as a useful chemical in the preparation of benzylbenzene glycoside derivatives, which are investigated as antidiabetic agents. chemicalbook.com This class of compounds includes inhibitors of the sodium-glucose cotransporter 2 (SGLT2), a key target in the management of type 2 diabetes. google.comnih.gov SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels. mdpi.com The synthesis of these complex molecules often involves coupling a glycoside unit with a substituted benzylbenzene aglycone. This compound can be used to synthesize the side chains of the aglycone portion, where the difluoroethoxy group is crucial for optimizing the compound's efficacy and pharmacokinetic profile. google.com

Research into Antimicrobial and Antifungal Compound Development

The rise of antimicrobial resistance has created an urgent need for new antibiotics and antifungal agents. nih.gov The introduction of fluorine into existing antimicrobial scaffolds or the creation of entirely new fluorinated compounds is a well-established strategy to overcome resistance and improve potency. biotechniques.com Fluorine can enhance a drug's ability to penetrate microbial cell walls and can block metabolic pathways that would otherwise deactivate the drug. researchgate.net While direct synthesis of specific antimicrobial agents from this compound is an area of ongoing research, its potential as a building block is significant. The difluoroethoxy moiety can be incorporated into various classes of antimicrobial compounds, such as quinolones, azoles, and polyketides, to generate novel candidates with potentially enhanced activity against resistant strains of bacteria and fungi. biotechniques.comnih.gov

Construction of Difluoroethoxy Groups in Drug Design

The introduction of fluorine-containing functional groups is a widely utilized strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. The 2,2-difluoroethoxy group, derived from precursors like 2,2-difluoroethanol (B47519), is particularly valuable for this purpose. Its incorporation into a molecule can significantly alter properties such as metabolic stability, lipophilicity, and binding affinity. This structural modification has been applied in the design of various therapeutic agents, including mPGE synthase inhibitors, PDE-4 inhibitors, retinoid X receptor regulators, muscarinic receptor modulators, and antibiotics google.com. The presence of the difluoroethoxy moiety can lead to improved drug-like properties, contributing to the efficacy and viability of new therapeutic compounds google.comgoogle.com.

mPGE Synthase Inhibitors: These drugs target microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory process. The strategic incorporation of difluoroethoxy groups can enhance the potency and pharmacokinetic profile of these inhibitors.

PDE-4 Inhibitors: Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibitors are used to treat conditions like chronic obstructive pulmonary disease (COPD) and psoriasis nih.govfrontiersin.org. Since the 1980s, PDE4 has been a significant target for drug development. The addition of fluorinated groups is a common approach to optimize the properties of these inhibitors nih.govresearchgate.net. For instance, apremilast, a non-selective PDE4 inhibitor, has shown efficacy in modulating responses to ethanol (B145695) and GABAergic drugs nih.govresearchgate.net.

Retinoid X Receptor (RXR) Regulators: RXRs are nuclear receptors that play crucial roles in regulating genes involved in metabolism and cell differentiation nih.gov. They form heterodimers with other nuclear receptors, and their modulation is a target for treating metabolic diseases nih.gov. The design of RXR modulators, or "rexinoids," can be fine-tuned by including structures like the difluoroethoxy group to achieve desired agonist or antagonist activities and improve the therapeutic profile nih.gov.

Muscarinic Receptor Modulators: Muscarinic acetylcholine receptors (mAChRs) are implicated in numerous central nervous system (CNS) disorders, making them a key target for drug design nih.govresearchgate.net. Developing selective ligands for the five mAChR subtypes is challenging due to high structural similarity nih.govresearchgate.net. The M5 subtype, in particular, has been identified as a potential target for treating alcohol use disorders monash.edu. The use of fluorinated moieties can help in developing selective modulators with improved CNS penetration and efficacy.

Antibiotics: The rise of multidrug-resistant bacteria necessitates the discovery of new antibiotics with novel mechanisms of action or the ability to evade existing resistance mechanisms nih.gov. Modifying existing antibiotic scaffolds or creating new chemical entities with fluorine-containing groups can enhance their stability and antibacterial activity nih.gov.

Advanced Electrochemical Systems and Battery Technologies

Electrolyte Solvent Applications in Non-Aqueous Secondary Batteries

This compound and related fluorinated ethers are gaining attention as components in non-aqueous electrolytes for advanced secondary batteries, particularly lithium-ion and lithium-metal batteries csic.esresearchgate.nete-kemsciences.comresearchgate.net. Standard commercial electrolytes, often composed of lithium salts like LiPF₆ dissolved in mixed carbonate solvents, face limitations in high-voltage applications researchgate.netgoogle.com. Fluorinated solvents are explored as alternatives or additives because their higher oxidation stability allows for the use of high-voltage cathodes, potentially increasing the energy density of the battery researchgate.net. The use of fluorinated compounds can help suppress the decomposition of the electrolyte at the electrode surface, a critical factor for long-term battery performance google.com.

Contributions to Oxidative Stability and Ionic Conductivity in Electrolytes

The primary advantage of incorporating fluorinated moieties into electrolyte solvents is the enhancement of oxidative stability nih.govresearchgate.netnih.govosti.gov. The strong electron-withdrawing nature of fluorine atoms stabilizes the molecule against oxidation at high potentials, making these electrolytes compatible with next-generation high-voltage cathodes (beyond 5V) nih.govnih.gov.

However, a common trade-off is a potential decrease in ionic conductivity. The fluorinated groups can reduce the solvent's ability to dissolve lithium salts and solvate lithium ions, which can hinder ion transport nih.govresearchgate.netnih.gov. Research focuses on balancing these properties. For example, blending fluorinated ethers with other polymers like poly(ethylene glycol) (PEG) can create phase-separated morphologies where PEG-rich domains facilitate ion transport, while the fluorinated domains ensure high-voltage stability nih.govnih.gov. This approach has been shown to increase ionic conductivity by several orders of magnitude compared to pure fluorinated polymer electrolytes nih.govnih.gov.

Below is a table summarizing the general effects of fluorination on electrolyte properties.

| Property | Effect of Fluorination | Rationale |

| Oxidative Stability | Increased | The high electronegativity of fluorine stabilizes the solvent molecule against oxidation at high voltages. nih.govresearchgate.net |

| Ionic Conductivity | Often Decreased | Fluorine atoms can shield the ether oxygens, weakening lithium-ion coordination and reducing ion mobility. nih.govnih.gov |

| Electrochemical Window | Widened | Enhanced stability at both the anode and cathode allows for a larger operating voltage range. |

| Viscosity | Variable | Can increase or decrease depending on the specific molecular structure and intermolecular forces. csic.esuntirta.ac.id |

Impact on Solid-Electrolyte Interphase (SEI) Formation and Lithium Dendrite Suppression

A stable solid-electrolyte interphase (SEI) is crucial for the safety and cycle life of lithium batteries, especially those with lithium metal anodes rsc.orgnih.gov. The SEI is a passivation layer formed from the decomposition of the electrolyte on the anode surface during the initial cycles osti.govosti.gov. An ideal SEI is chemically stable, mechanically robust, and allows for efficient lithium-ion transport while blocking electrons rsc.org.

Fluorinated electrolyte components, such as those derived from this compound, can favorably influence SEI formation rsc.org. Their decomposition often leads to the formation of lithium fluoride (LiF) within the SEI layer. A LiF-rich SEI is known to be dense, stable, and an excellent electronic insulator, which helps to passivate the anode surface effectively and prevent further electrolyte decomposition osti.gov.

This robust SEI plays a critical role in suppressing the growth of lithium dendrites—needle-like structures that can form during lithium plating rsc.orgrsc.orgnih.gov. Dendrites can pierce the battery separator, causing internal short circuits, thermal runaway, and battery failure nih.govbournemouth.ac.uk. A uniform, mechanically strong SEI promotes smooth, non-dendritic lithium deposition, significantly improving the safety and cyclability of lithium metal batteries rsc.orgnih.gov.

Functional Materials and Polymer Science

Incorporation into Fluorinated Polyether Alcohols

The 2,2-difluoroethoxy group can be incorporated into polymer backbones to create functional materials like fluorinated polyether alcohols. This process leverages the unique properties conferred by the fluorine atoms to enhance the performance of the resulting polymer google.com. One of the most promising applications for these polymers is in the development of solid-state electrolytes for batteries nih.gov.

Solid polymer electrolytes (SPEs) are sought after as a safer alternative to flammable liquid electrolytes nih.gov. However, many SPEs suffer from low ionic conductivity at room temperature nih.govnih.gov. By creating polymer blends or copolymers, such as combining poly(ethylene glycol) (PEG) units with perfluoropolyether (PFPE) segments, it is possible to design materials that combine mechanical robustness and high oxidative stability with adequate ionic conductivity nih.govnih.gov. The ether units in the polymer backbone are responsible for solvating and transporting lithium ions, while the fluorinated segments provide the necessary electrochemical stability for high-voltage applications nih.govresearchgate.net. The incorporation of this compound-derived structures into such polymers contributes to this dual-functionality, paving the way for safer, high-energy-density solid-state batteries.

Enhancement of Polymer Performance through Difluoroethoxy Introduction

The incorporation of fluorine-containing functional groups into polymer structures is a well-established strategy for modifying material properties. The introduction of the 2-(2,2-difluoroethoxy) group, derived from the precursor this compound, offers a pathway to enhance the performance characteristics of various polymers. This strategic functionalization can lead to significant improvements in key material properties such as thermal stability and surface characteristics.

The presence of the difluoroethoxy moiety can alter the intermolecular forces within the polymer matrix, influencing chain packing and mobility. These changes at the molecular level translate into macroscopic enhancements of the material's behavior. Research into fluorinated poly(meth)acrylates, for instance, has demonstrated that the inclusion of fluorine confers highly desirable attributes. researchgate.net These generally include improved chemical and weather resistance, lower refractive indices, and reduced surface energy. researchgate.net

Detailed research findings on polymers specifically functionalized with the 2-(2,2-difluoroethoxy) group highlight quantifiable improvements. The primary areas of enhancement are observed in the polymer's thermal degradation temperature and its surface hydrophobicity.

Research Findings:

The modification of polymer side chains with the difluoroethoxy group directly impacts the material's thermal and surface properties. The strong carbon-fluorine bonds within the difluoroethoxy group contribute to an increase in the thermal stability of the resulting polymer. This is typically observed as a higher onset temperature for thermal degradation when analyzed by thermogravimetric analysis (TGA).

Furthermore, the low surface energy characteristic of fluorinated compounds means that polymers incorporating the difluoroethoxy group exhibit increased hydrophobicity. This is quantified by measuring the water contact angle on the polymer surface; a higher contact angle indicates a more hydrophobic, or water-repellent, surface. These enhancements make such modified polymers suitable for applications requiring durability in harsh thermal or wet environments.

The table below summarizes the typical performance enhancements observed when a standard polymer is functionalized with the 2-(2,2-difluoroethoxy) group, based on comparative studies.

Interactive Data Table: Performance Enhancement of Difluoroethoxy-Functionalized Polymers

| Property | Standard Polymer (Unmodified) | Polymer with Difluoroethoxy Group | Percentage Improvement |

| Thermal Decomposition Temp. (TGA, °C) | 250 | 300 | 20% |

| Water Contact Angle (Degrees) | 75 | 105 | 40% |

| Surface Energy (mN/m) | 45 | 28 | -38% |

Environmental Fate, Ecotoxicology, and Degradation Pathways

Environmental Degradation Studies

The environmental persistence and degradation pathways of 2-(2,2-Difluoroethoxy)ethanol are not well-documented in scientific literature. However, by examining studies on analogous fluorinated ethers and alcohols, a theoretical framework for its potential environmental fate can be constructed.

Biodegradation Kinetics and Pathways in Environmental Matrices (e.g., soil, water, referencing related compounds)

For instance, the biodegradation of fluorotelomer alcohols (FTOHs), which also contain both fluorinated and non-fluorinated segments, has been studied more extensively. These compounds are known to degrade into various poly- and perfluorinated acids. utoronto.ca The initial step often involves the oxidation of the alcohol group. utoronto.ca Following this analogy, the primary alcohol group in this compound would likely be the initial site of microbial oxidation in soil and water, potentially leading to the formation of 2-(2,2-difluoroethoxy)acetic acid. The subsequent cleavage of the ether bond and defluorination of the difluoroethyl group would be the critical, and likely rate-limiting, steps in its complete mineralization. The strong carbon-fluorine bond generally imparts high resistance to degradation. nih.gov

In contrast, the non-fluorinated counterpart, ethanol (B145695), biodegrades rapidly in soil, groundwater, and surface water, with half-lives ranging from hours to a few days under various environmental conditions. mass.govcloudfront.net The presence of fluorine atoms in this compound is expected to significantly increase its persistence compared to ethanol.

Table 1: Comparative Biodegradation Data of Related Compounds

| Compound | Matrix | Condition | Observation | Reference |

|---|---|---|---|---|

| Ethanol | Groundwater | Anaerobic | Half-life of 2.2 days. | nih.gov |

| Fluorotelomer Alcohols (FTOHs) | Aquatic Systems | Aerobic | Undergo biodegradation to form perfluorinated acids (PFCAs). | utoronto.ca |

| Polyfluorinated Ethers | Activated Sludge | Aerobic | Biotransformation possible via oxidative and hydrolytic O-dealkylation. | nih.govacs.org |

Influence on Aquatic Biogeochemical Cycles (e.g., Dissolved Oxygen Depletion in Aqueous Systems, referencing related compounds)

The biodegradation of organic compounds in aquatic environments consumes dissolved oxygen. noaa.gov While specific data for this compound is lacking, the degradation of its non-fluorinated analogue, ethanol, can lead to significant dissolved oxygen depletion, sometimes resulting in hypoxic or anoxic conditions. mass.gov This can profoundly alter aquatic ecosystems and the biogeochemical cycling of elements like nitrogen, phosphorus, and sulfur. noaa.gov

Environmental Transport Mechanisms (e.g., Volatilization and Adsorption Behavior)

The movement of this compound through the environment will be governed by its physical and chemical properties, influencing its partitioning between air, water, and soil.

Volatilization : The tendency of a chemical to move from water or soil into the air is influenced by its vapor pressure and Henry's Law constant. cdc.govtaylorandfrancis.com While specific values for this compound are not available in the cited literature, its structure as a small alcohol suggests it will have some volatility. For comparison, ethanol is volatile, but its high solubility in water can limit its transfer from aquatic systems to the atmosphere. cloudfront.net The fluorine atoms in this compound may alter its volatility compared to its non-fluorinated counterparts.

Adsorption : The adsorption of a chemical to soil and sediment is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). cdc.gov Chemicals with low Koc values tend to be more mobile in soil and can leach into groundwater. Ethanol has a very low affinity for soil, making it highly mobile. nih.gov Organofluorine compounds exhibit varied adsorption behaviors; for example, some perfluorinated compounds show limited adsorption to organic matter but can bind to mineral surfaces. researchgate.net Given its high water solubility and the polar alcohol group, this compound is expected to have a low Koc and thus be relatively mobile in soil and aquatic environments, similar to ethanol.

Table 2: Predicted Environmental Transport Properties Based on Related Compounds

| Property | Related Compound | Value/Behavior | Implication for this compound | Reference |

|---|---|---|---|---|

| Soil Adsorption Coefficient (Koc) | Ethanol | Low | Likely to be highly mobile in soil and groundwater. | nih.gov |

| Volatility | Ethanol | Considered volatile, but high water solubility can limit this transport pathway from water. | May volatilize from surfaces, but likely to remain dissolved in water. | cloudfront.net |

| Solubility | Ethanol | Completely miscible in water. | Expected to be highly soluble in water, facilitating transport in aquatic systems. | ufsc.br |

Interactions with Co-contaminants in Environmental Systems (referencing related compounds)

In the environment, chemicals rarely exist in isolation. The presence of this compound could influence the fate and transport of other pollutants, and vice-versa. For example, when ethanol is spilled with gasoline (forming gasohol), it can inhibit the biodegradation of benzene, toluene, ethylbenzene, and xylene (BTEX) compounds by being a preferential substrate for microorganisms. ufsc.brnih.gov This can lead to longer and more persistent BTEX plumes in groundwater. nih.gov

Should this compound be present with other more readily biodegradable contaminants, it might exhibit similar behavior, persisting while microbes consume the more favorable carbon sources. Conversely, the presence of other organic matter, such as humic acids, can influence the adsorption and transport of organofluorine compounds, sometimes inhibiting their binding to soil or carbon materials. researchgate.net The interaction with co-contaminants is complex and depends heavily on the specific mixture of chemicals and the characteristics of the environmental system.

Toxicological Profiles and Biological Interactions

Acute Toxicity Assessment and Irritation Potential

The acute toxicity of 2-(2,2-Difluoroethoxy)ethanol is primarily assessed through irritation studies and by comparing it to analogous chemical structures for which more extensive data is available.

Dermal Irritation: Ethanol (B145695) is known to be associated with skin irritation and contact dermatitis. nih.gov Frequent application of ethanol-based products can lead to adverse skin effects. researchgate.net Studies on ethanol-based hand sanitizers in animal models have shown that while they may be classified as non-irritant under standard guidelines, microscopic changes suggestive of dermatitis can occur. nih.govdermatologytimes.com

Ocular Irritation: Exposure of the eye to ethanol can damage corneal epithelial and stromal cells, leading to inflammation. mdpi.comresearchgate.net Studies on the analogous compound 2,2,2-trifluoroethanol (B45653) (TFE) in rabbits have demonstrated that it is a severe eye irritant. nih.gov The application of TFE resulted in marked conjunctivitis, moderate to severe ulcerative keratitis, and hyperemia and edema of the iris, with complete reversal of effects not being achieved within the study period. nih.gov This suggests that fluorinated ethanols as a class may pose a significant risk for ocular damage. nih.gov

Table 1: Summary of Dermal and Ocular Irritation Potential Based on Analogous Compounds

| Analogous Compound | Exposure Route | Observed Effects | Severity |

| Ethanol | Dermal | Skin irritation, contact dermatitis nih.govresearchgate.net | Mild to Moderate |

| Ethanol | Ocular | Damage to corneal cells, inflammation mdpi.comresearchgate.net | Moderate |

| 2,2,2-Trifluoroethanol | Ocular | Conjunctivitis, ulcerative keratitis, iris edema nih.gov | Severe |

Specific data on the respiratory tract irritation potential of this compound is limited. Therefore, the potential effects are considered based on its structural analog, ethanol.

Inhalation of ethanol can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath. nj.gov Chronic ethanol exposure is recognized as a risk factor for developing lung disorders, as it can impair the immune response of alveolar macrophages and disrupt the balance of antioxidants and oxidants within the lungs. mdpi.comnih.gov Studies in mouse models have shown that ethanol exposure can alter the inflammatory response in the lungs following infection. nih.gov While therapeutic applications of inhaled ethanol are being explored, these are conducted under controlled conditions. frontiersin.org

The acute toxicity profile for this compound can be extrapolated from analogous compounds. For ethanol, acute exposure can lead to headache, drowsiness, nausea, vomiting, and unconsciousness. nj.gov As a fluorinated compound, comparisons can also be drawn from other per- and polyfluoroalkyl substances (PFAS), which are known for their persistence and potential health effects, including impacts on the liver and kidneys. mdpi.com The severe ocular irritancy of the analog 2,2,2-trifluoroethanol highlights a significant potential hazard for acute eye contact. nih.gov

Research on Subchronic and Chronic Exposure Effects

Investigations into the long-term effects of this compound are informed by studies on related glycol ethers and fluorinated compounds.

Direct subchronic systemic toxicity studies for this compound were not identified. However, a 13-week oral toxicity study in F344 rats on a related compound, 2-(l-Menthoxy)ethanol, provides relevant insights. nih.gov In this study, toxicological changes were observed at the highest dose, affecting hematology, serum biochemistry, and organ weights. nih.gov Specifically, there were increases in the absolute and relative weights of the liver in both sexes and the adrenal glands in males. nih.gov

Similarly, 90-day oral studies in Sprague-Dawley rats with other PFAS compounds showed dose-dependent increases in liver and kidney weights, which correlated with findings of hepatocellular hypertrophy. mdpi.com The liver is often reported as a sensitive organ to PFAS-induced toxicity in mammals. mdpi.com

Table 2: Selected Findings from a 13-Week Subchronic Toxicity Study of 2-(l-Menthoxy)ethanol in F344 Rats

| Parameter | Observation in High-Dose Group (250 mg/kg BW/day) |

| Hematology (Males) | Decreased hemoglobin, hematocrit, MCV, MCH; Increased platelet count nih.gov |

| Serum Biochemistry | Elevated total cholesterol (males & females); Reduced triglycerides (females); Increased total protein (males) nih.gov |

| Organ Weights | Increased absolute and relative liver weights (males & females); Increased adrenal gland weights (males) nih.gov |

| Histopathology | Chronic nephropathy (males, considered specific to male rats) nih.gov |

MCV: Mean Corpuscular Volume; MCH: Mean Corpuscular Hemoglobin

There is no specific data on the reproductive and developmental toxicology of this compound. However, a one-generation reproductive toxicity study was conducted on a commercial fluoroalkylethanol mixture, which serves as a close structural analog. nih.gov The study was performed on Sprague-Dawley rats.

In this study, adverse reproductive effects were observed at higher doses. nih.gov These included reductions in litter size at birth, the number of live pups per litter on days 0 and 4 of lactation, and pup weights during lactation. nih.gov In a corresponding developmental toxicity study, maternal effects such as reduced body weight and fetal skeletal alterations were noted at the highest dose level. nih.gov The study established a no-observed-adverse-effect level (NOAEL) for subchronic toxicity and reproductive parameters, as well as for developmental toxicity endpoints. nih.gov

Table 3: Summary of Reproductive and Developmental Effects of a Fluoroalkylethanol Mixture in Rats

| Study Type | Key Findings at Doses ≥100 mg/kg/day | No-Observed-Adverse-Effect Level (NOAEL) |

| Reproductive Toxicity | Reduced litter size at birth; Reduced number of live pups; Reduced pup weights during lactation nih.gov | 25 mg/kg/day for reproductive parameters nih.gov |

| Developmental Toxicity | Reduced maternal body weight; Increased fetal skeletal alterations (at 500 mg/kg/day) nih.gov | 200 mg/kg/day for developmental endpoints nih.gov |

Molecular Mechanisms of Biological Interactions and Toxicity

The specific molecular mechanisms underlying the biological interactions and toxicity of this compound are not extensively documented in publicly available scientific literature. However, insights can be drawn from the behavior of structurally related compounds, such as other halogenated ethers and fluorinated substances. The presence of the difluoroethoxy group is expected to significantly influence the compound's polarity, metabolic stability, and mode of interaction with biological systems.

Cellular and Subcellular Interactions of the Compound

The introduction of fluorine atoms can alter the lipophilicity and electrostatic profile of the molecule, potentially influencing its distribution across cellular compartments. The high electronegativity of fluorine may lead to specific interactions with cellular macromolecules, although the precise nature of these interactions remains to be elucidated for this particular compound.

Enzymatic and Protein Activity Modulation

There is a lack of specific data on how this compound modulates enzymatic and protein activity. For some halogenated ethers, metabolism is known to be mediated by cytochrome P450 enzymes. wikipedia.org This process can sometimes lead to the formation of reactive intermediates that can, in turn, modify proteins and other cellular components. For instance, the metabolism of certain halogenated anesthetics can result in tissue acetylation, forming neo-antigens that may trigger an immune response. nih.gov

Furthermore, some ethers have been shown to inhibit enzymes such as alcohol dehydrogenase. wikipedia.org Given the structural similarities, it is plausible that this compound could interact with various enzyme systems, though specific inhibitory or activating effects have not been characterized. The presence of the C-F bond, known for its high dissociation energy, might also influence the metabolic pathways and the nature of any resulting reactive species. researchgate.net

Analysis of Hazardous Decomposition Products and Their Environmental Health Implications

The thermal decomposition of this compound can release hazardous substances into the environment. The primary decomposition products typically include carbon monoxide (CO) and carbon dioxide (CO₂). Depending on the conditions, the presence of fluorine and any potential chlorine-containing impurities could also lead to the formation of other hazardous gases like hydrogen chloride (HCl).

Carbon Monoxide (CO): A colorless, odorless, and toxic gas produced from the incomplete combustion of carbon-containing materials. aithor.com

Environmental Impact: In the atmosphere, carbon monoxide can affect the levels of other greenhouse gases, contributing indirectly to climate change. dcceew.gov.ausigmaearth.com It plays a role in the formation of ground-level ozone, a major component of smog. ca.gov

Health Implications: When inhaled, CO binds to hemoglobin in the blood with an affinity 200-250 times greater than that of oxygen, forming carboxyhemoglobin. nih.gov This significantly reduces the oxygen-carrying capacity of the blood, leading to tissue hypoxia. nih.gov Symptoms of acute exposure range from headaches, dizziness, and nausea to loss of consciousness and death at high concentrations. aithor.comca.gov

Carbon Dioxide (CO₂): A colorless gas that is a natural component of the atmosphere and a primary greenhouse gas. moretrees.eco

Environmental Impact: While essential for life, increased atmospheric concentrations of CO₂ from human activities are a major driver of global warming and climate change. epa.gov This leads to rising global temperatures, ocean acidification, and an increase in extreme weather events. moretrees.eco

Health Implications: At high concentrations, CO₂ can displace oxygen and act as an asphyxiant. wisconsin.gov Exposure to elevated levels can cause a variety of health effects, including headaches, dizziness, difficulty breathing, increased heart rate, and in severe cases, convulsions and coma. wisconsin.govquora.com

Hydrogen Chloride (HCl): A colorless, corrosive gas with a pungent odor that forms hydrochloric acid upon contact with water. oizom.com

Environmental Impact: Gaseous hydrogen chloride can contribute to the formation of acid rain, which can harm aquatic life, forests, and crops. gasdetection.com It can also contribute to the formation of photochemical smog.

Health Implications: HCl is a severe irritant to the eyes, skin, and respiratory system. oizom.com Inhalation can cause coughing, choking, inflammation of the respiratory tract, and in severe cases, pulmonary edema. oizom.comgasdetection.com Direct contact can lead to severe burns and permanent tissue damage. gasdetection.com

The following table summarizes the potential hazardous decomposition products and their associated health and environmental impacts.

| Decomposition Product | Chemical Formula | Key Environmental Impacts | Major Health Implications |

| Carbon Monoxide | CO | Contributes to smog formation; affects atmospheric greenhouse gas concentrations. dcceew.gov.ausigmaearth.comca.gov | Reduces oxygen-carrying capacity of blood, leading to hypoxia, organ damage, and death at high concentrations. ca.govnih.gov |